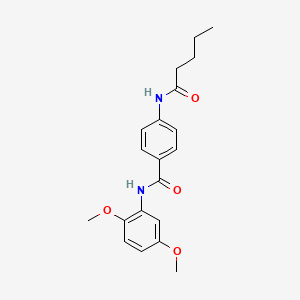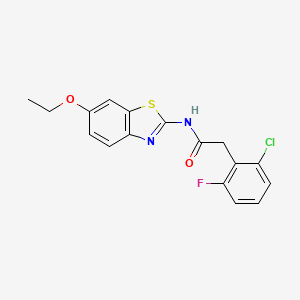![molecular formula C27H22O3 B11168992 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168992.png)
8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-Benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the aromatic rings.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one include:
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H22O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-benzyl-2,4,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-16-14-22-24(17(2)21(27(28)30-22)15-19-10-6-4-7-11-19)26-23(16)25(18(3)29-26)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 |
InChI Key |
FSXKCXZCPXLJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11168910.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide](/img/structure/B11168918.png)
![N-benzyl-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168925.png)
![N-[4-(butylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11168926.png)
![N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168930.png)


![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168954.png)
![1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B11168962.png)
![3-(butanoylamino)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11168968.png)
![1-(4-methylphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11168976.png)
![4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B11168984.png)
![2-(4-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11168988.png)
![2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11168989.png)
